molecular formula C10H12FN3S B1482865 (1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine CAS No. 2098086-66-7

(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine

Cat. No. B1482865
CAS RN: 2098086-66-7
M. Wt: 225.29 g/mol
InChI Key: ZSWJEKQXLRELNC-UHFFFAOYSA-N
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Description

(1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine, or FEPT, is an organic compound primarily used in scientific research. It is a member of the pyrazol-4-ylmethanamine family, which has a wide range of potential applications in biochemistry, pharmacology, and other fields. FEPT is synthesized through a reaction of 2-fluoroethanol and thiophene-2-carbaldehyde, and has been found to possess significant biochemical and physiological effects.

Scientific Research Applications

Alzheimer's Disease Treatment

Pyrazole derivatives have been investigated for their potential in treating Alzheimer's disease. A study focused on 3-aryl-1-phenyl-1H-pyrazole derivatives showed promising results in vitro as inhibitors of mice acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms, which are targets for Alzheimer's disease treatment. These compounds demonstrated nanomolar or low micromolar range inhibitory activities, suggesting potential applications in developing treatments for neurodegenerative diseases (Kumar et al., 2013).

Antimicrobial Agents

Several studies have synthesized and tested pyrazole and thiophene derivatives for their antimicrobial activities. For instance, compounds synthesized from reactions involving fluoro-substituted pyrazolyl benzoxazoles were screened for biological activity, indicating potential applications in creating new antimicrobial agents (Jadhav et al., 2015). Another study focused on solvent-free microwave-assisted synthesis of substituted phenyl methanones with pyrazolyl and thiophenyl groups, which were also evaluated for their antibacterial and antifungal activities, showing potential in antimicrobial drug development (Ashok et al., 2017).

Antidepressant Activity

Compounds with a pyrazole core have been evaluated for their potential antidepressant activity. One study synthesized a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides and tested them for antidepressant and neurotoxicity screening. The findings suggested that certain derivatives could be useful as antidepressant medications (Mathew et al., 2014).

Anti-Tumor Agents

Derivatives combining the thiophene moiety with pyrazolyl groups have been synthesized and assessed for their anti-tumor activities. Research in this area has identified compounds with promising activities against certain cancer cell lines, highlighting the potential of these chemical frameworks in oncology (Gomha et al., 2016).

properties

IUPAC Name

[1-(2-fluoroethyl)-3-thiophen-2-ylpyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3S/c11-3-4-14-7-8(6-12)10(13-14)9-2-1-5-15-9/h1-2,5,7H,3-4,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWJEKQXLRELNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2CN)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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